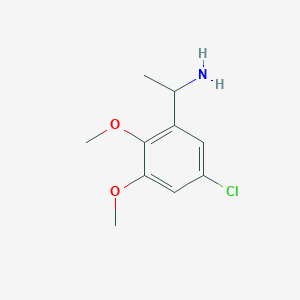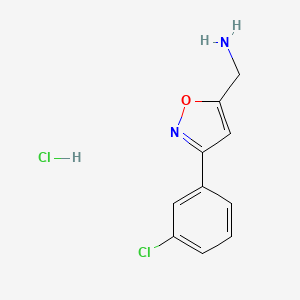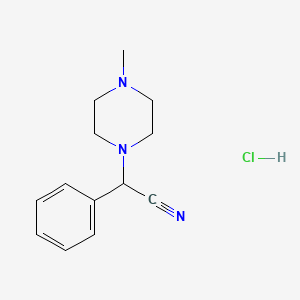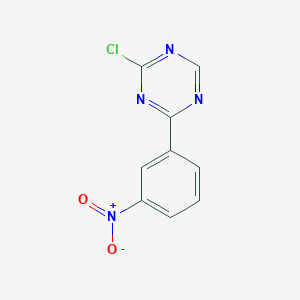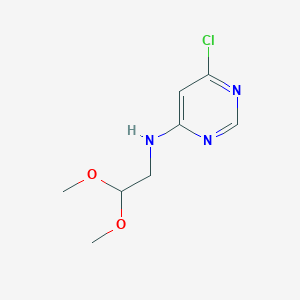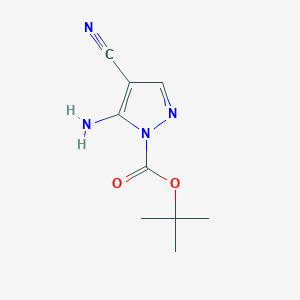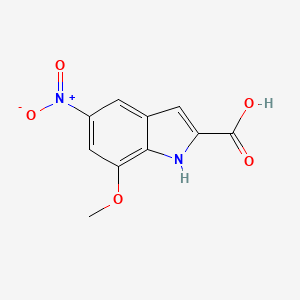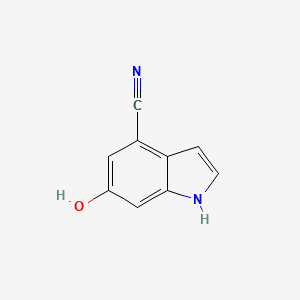
(3-Methylbenzyl)hydrazine hydrochloride
Vue d'ensemble
Description
“(3-Methylbenzyl)hydrazine hydrochloride” is an essential compound in the field of organic chemistry. It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The empirical formula of “(3-Methylbenzyl)hydrazine hydrochloride” is C8H13ClN2 and it has a molecular weight of 172.66 . The SMILES string representation is NNCC1=CC=CC©=C1.[H]Cl .Physical And Chemical Properties Analysis
“(3-Methylbenzyl)hydrazine hydrochloride” forms crystals . Its empirical formula is C8H13ClN2 and it has a molecular weight of 172.66 .Applications De Recherche Scientifique
Antifungal Activity
(3-Methylbenzyl)hydrazine hydrochloride has been studied for its potential in medicinal chemistry, particularly for its antifungal properties. Li et al. (2011) synthesized a hydrazine ligand similar to (3-Methylbenzyl)hydrazine hydrochloride and its oxovanadium(V) complex, which demonstrated moderate to strong antifungal activities against fungi like Aspergillus flavus, Fusarium, and Candida albicans. The structural characterization of this compound was done through elemental analysis, infrared spectra, and single-crystal x-ray diffraction, providing a detailed insight into its potential antifungal applications (Li et al., 2011).
Antimicrobial Activity
Shehadi et al. (2022) explored the antimicrobial potential of a series of 1,3,4-thiadiazoles synthesized by a reaction involving a derivative of hydrazine. The synthesized compounds were tested against various microbial pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. Some of the synthesized compounds exhibited significant antimicrobial activity, suggesting the potential use of (3-Methylbenzyl)hydrazine hydrochloride derivatives in combating microbial infections (Shehadi et al., 2022).
Synthesis of Novel Compounds
Reddy & Nagaraj (2008) investigated the synthesis of novel compounds using a derivative of (3-Methylbenzyl)hydrazine hydrochloride. They reported the regioselective synthesis of 8,8'-Methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, showcasing the compound's utility in synthesizing complex molecular structures, potentially useful in various fields of chemistry and pharmacology (Reddy & Nagaraj, 2008).
Cancer Research
Ravoof et al. (2010) synthesized a tridentate nitrogen-sulfur Schiff base using (3-Methylbenzyl)hydrazine hydrochloride and studied its biological activities. The synthesized compound and its metal complexes were assayed against selected microbes and two breast cancer cell lines, showing strong activity against both cancer cell lines. This research underlines the potential use of (3-Methylbenzyl)hydrazine hydrochloride derivatives in cancer research and treatment (Ravoof et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
(3-methylphenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-7-3-2-4-8(5-7)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYVCWJSXXJWGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylbenzyl)hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



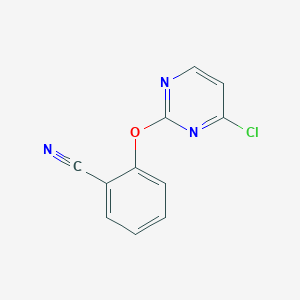
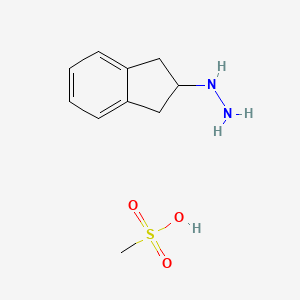
![N'-[1-Amino-2-(2-chlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423588.png)
